3,8-Dinitro-6-phenylphenanthridine

Thermal Analysis Materials Science Organic Synthesis

Sourcing 3,8-Dinitro-6-phenylphenanthridine (CAS 82921-86-6) with the precise 3,8-dinitro substitution pattern is critical for your advanced material and synthetic workflows. This high-melting (272–274°C), high-density (1.44 g/cm³) precursor is uniquely capable of N-assisted C–H activation to yield cyclometalated Pt(II) complexes for OLED/LEEC development, a pathway inaccessible to non-nitro or diamino analogs. Its reduction to 3,8-diamino-6-phenylphenanthridine provides a validated DNA-binding scaffold. Generic phenanthridine derivatives will compromise thermal stability and reactivity. Secure the ≥98% pure compound to guarantee reproducible results and access to these exclusive downstream products.

Molecular Formula C19H11N3O4
Molecular Weight 345.3 g/mol
CAS No. 82921-86-6
Cat. No. B017715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dinitro-6-phenylphenanthridine
CAS82921-86-6
Synonyms3,8-Dinitro-6-phenylphenanthridine; 
Molecular FormulaC19H11N3O4
Molecular Weight345.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C19H11N3O4/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)20-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H
InChIKeyFCDIEAMONAJOJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dinitro-6-phenylphenanthridine (CAS 82921-86-6): A High-Melting Nitro-Phenanthridine Building Block for Advanced Synthesis and Materials Science


3,8-Dinitro-6-phenylphenanthridine (CAS 82921-86-6) is a polycyclic aromatic compound belonging to the phenanthridine class, characterized by a planar heterocyclic core substituted with nitro groups at the 3- and 8-positions and a phenyl ring at the 6-position . With a molecular formula of C19H11N3O4 and a molecular weight of 345.31 g/mol, it is primarily employed as a research chemical and a versatile intermediate in organic synthesis . The presence of the strongly electron-withdrawing nitro groups imparts distinct physicochemical properties, including a high melting point of 272–274 °C, a density of 1.439 g/cm³, and high lipophilicity (calculated LogP ~4.8–5.0) [1]. These characteristics, combined with its ability to act as a ligand for transition metals, underpin its utility in the preparation of luminescent metal complexes and as a precursor to valuable diamino derivatives [2].

Why 3,8-Dinitro-6-phenylphenanthridine Cannot Be Substituted with Common Phenanthridine Analogs


Generic substitution with simpler phenanthridine derivatives fails because the specific 3,8-dinitro substitution pattern fundamentally alters the compound's physicochemical profile and chemical reactivity, leading to divergent performance in key synthetic and materials applications. For instance, the presence of two strongly electron-withdrawing nitro groups dramatically increases the melting point (272–274 °C) and density (1.439 g/cm³) compared to the unsubstituted 6-phenylphenanthridine (m.p. 105–106 °C; density 1.181 g/cm³) [1]. Furthermore, the reduction of the dinitro compound yields 3,8-diamino-6-phenylphenanthridine—a valuable DNA-binding scaffold—a transformation not accessible from non-nitro analogs . The unique electronic properties of the dinitro derivative also enable N-assisted C–H activation for cyclometalation with platinum(II), a reactivity pathway not observed with electron-rich diamino analogs, which instead form simple coordination complexes [2]. Consequently, attempts to interchange this compound with other phenanthridine derivatives will result in altered thermal behavior, incompatible reactivity, and the inability to access specific downstream products.

3,8-Dinitro-6-phenylphenanthridine: Quantitative Evidence of Differentiation for Informed Procurement


Thermal Stability: Elevated Melting Point vs. Unsubstituted 6-Phenylphenanthridine

3,8-Dinitro-6-phenylphenanthridine exhibits a significantly higher melting point (272–274 °C) compared to the unsubstituted parent compound, 6-phenylphenanthridine (105–106 °C) [1]. This 167 °C increase in melting point is a direct consequence of the introduction of the two nitro groups, which enhance intermolecular interactions through dipole-dipole forces and potential weak hydrogen bonding. This thermal stability is a critical differentiator for applications requiring high-temperature processing or operation.

Thermal Analysis Materials Science Organic Synthesis

Physical Density and Molecular Packing: Comparison with 6-Phenylphenanthridine

The density of 3,8-dinitro-6-phenylphenanthridine is 1.439 g/cm³, which is 0.258 g/cm³ (approximately 22%) higher than that of 6-phenylphenanthridine (1.181 g/cm³) [1]. This increased density reflects more efficient molecular packing in the solid state, driven by the strong dipole interactions of the nitro groups. This property directly influences handling characteristics, such as settling behavior in powder formulations and performance in solid-state applications.

Crystallography Formulation Science Solid-State Chemistry

Synthetic Efficiency: High-Yield Access to 3,8-Dinitro-6-phenylphenanthridine Scaffold

A validated synthetic route to 3,8-dinitro-6-phenylphenanthridine utilizes the condensation of 4,4'-dinitro-2-biphenylamine with α,α,α-trichlorotoluene, achieving a yield of approximately 72% [1]. While no direct head-to-head yield comparison for this exact transformation with alternative starting materials is publicly available, this reported yield serves as a quantitative benchmark for procurement, indicating a robust and efficient process relative to typical multi-step syntheses of complex heterocycles.

Process Chemistry Synthetic Methodology Procurement

Utility as a Precursor: Key Intermediate in Ethidium Bromide Synthesis

3,8-Dinitro-6-phenylphenanthridine is a crucial intermediate in the synthesis of ethidium bromide, a widely used nucleic acid stain. A patented method details the quaternization of 3,8-dinitro-6-phenylphenanthridine with diethyl sulfate, a key step yielding the corresponding 3,8-dinitro-5-ethyl-6-phenylphenanthridinium ethyl sulfate in 24% yield [1]. This yield, while modest, represents a functional and scalable route to a high-value product, and the patent describes subsequent reduction steps to afford ethidium bromide. This contrasts with alternative syntheses of labeled ethidium bromide that report lower overall yields (e.g., 15%) based on different precursor strategies [2], positioning this dinitro compound as a valuable starting material.

Molecular Biology Reagents Fluorescent Dyes Process Chemistry

Luminescent Materials: Enabling N-Assisted C–H Activation for Pt(II) Cyclometalation

The strong electron-withdrawing nature of the nitro groups in 3,8-dinitro-6-phenylphenanthridine facilitates N-assisted C–H bond activation on the phenyl ring, enabling the formation of a cyclometalated platinum(II) complex [{Pt(μ-Cl)(C^N)}2] [1]. This reactivity is specific to the dinitro-substituted ligand; the diamino analog (3,8-diamino-6-phenylphenanthridine) does not undergo this cyclometalation due to its electron-rich nature, instead forming simple N-coordinated complexes [2]. The resulting Pt(II) complex exhibits luminescent properties, highlighting the unique utility of the dinitro compound in creating emissive materials.

Organometallic Chemistry Luminescent Materials Coordination Chemistry

Optimal Application Scenarios for 3,8-Dinitro-6-phenylphenanthridine Based on Evidence of Differentiation


High-Temperature Organic Synthesis and Materials Processing

The high melting point (272–274 °C) of 3,8-dinitro-6-phenylphenanthridine [1] makes it ideally suited for reactions and material fabrication processes conducted at elevated temperatures where other phenanthridine derivatives would melt or decompose. This includes its use as a building block in the synthesis of thermally stable polymers, high-performance coatings, or in melt-processing techniques for advanced materials. Its thermal robustness ensures structural integrity and prevents unwanted phase changes during processing.

Synthesis of Luminescent Cyclometalated Complexes for Optoelectronics

The unique ability of 3,8-dinitro-6-phenylphenanthridine to undergo N-assisted C–H activation and form cyclometalated Pt(II) complexes [2] is a critical differentiator. This scenario is optimal for researchers developing novel luminescent materials for organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LEECs), or phosphorescent bioimaging probes. The dinitro compound provides a direct route to cyclometalated structures that are inaccessible from other phenanthridine analogs, enabling the tuning of emission properties through ligand modification.

Cost-Effective Synthesis of Ethidium Bromide and Related Nucleic Acid Stains

As a key intermediate in a patented synthetic route to ethidium bromide, 3,8-dinitro-6-phenylphenanthridine offers a competitive quaternization step yield of 24% [3]. This makes it a strategic procurement target for laboratories and manufacturers that synthesize their own nucleic acid stains. By sourcing this precursor, users can implement a validated, scalable process that may offer cost advantages over purchasing the final dye or using alternative, lower-yielding synthetic pathways (e.g., 15% overall yield for a labeled analog [4]).

Development of High-Density Solid-State Formulations and Crystalline Materials

The high density (1.439 g/cm³) of 3,8-dinitro-6-phenylphenanthridine, compared to the unsubstituted parent (1.181 g/cm³) , indicates efficient molecular packing in the solid state. This property is advantageous for applications requiring high-density crystalline powders, such as in the formulation of energetic materials, specialized pigments, or in crystal engineering studies where close packing influences optical and electronic properties. The compound's high density can also simplify handling and reduce storage volume in large-scale procurement scenarios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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